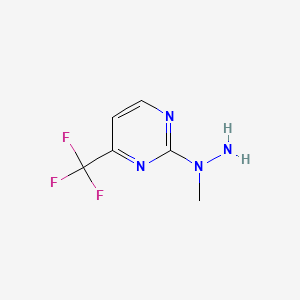

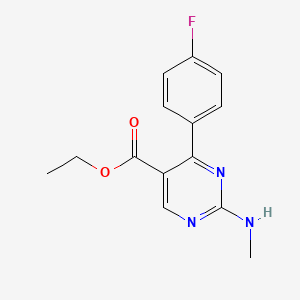

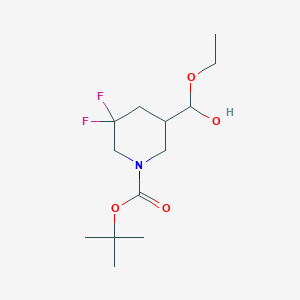

![molecular formula C7H10F3NO3 B1403798 1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate CAS No. 1303587-87-2](/img/structure/B1403798.png)

1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate

Vue d'ensemble

Description

“1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate” is a chemical compound with the molecular formula C7H10F3NO3 . It is often used in chemical synthesis .

Molecular Structure Analysis

The molecular structure of “1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate” can be represented by the InChI code: 1S/C5H9NO.C2HF3O2/c1-2-7-5(1)3-6-4-5;3-2(4,5)1(6)7/h6H,1-4H2; (H,6,7) .Physical And Chemical Properties Analysis

“1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate” has a molecular weight of 213.16 . It is in the form of oil .Applications De Recherche Scientifique

Application 1: DNA-Encoded Libraries

- Scientific Field : Synthetic Chemistry and Drug Discovery .

- Summary of the Application : Azaspiro[3.3]heptanes, which include 1-Oxa-6-azaspiro[3.3]heptane, are valuable synthetic targets for drug discovery programs . They are used in the synthesis of DNA-encoded libraries, which are collections of small molecules that are tagged with DNA fragments. These libraries can be screened for activity against biological targets, accelerating the drug discovery process .

- Methods of Application : The preparation and diversification of azaspiro[3.3]heptanes involve synthetic photochemistry. This process exploits the biradical nature of the triplet excited state of 2-isoxazoline-3-carboxylates, engaging these species in intermolecular coupling reactions under visible light irradiation .

- Results or Outcomes : The use of azaspiro[3.3]heptanes in DNA-encoded library technology (DELT) applications via photocatalysis has led to the incorporation of unique and densely functionalized 2-oxa-1-azabicyclo[3.2.0]heptanes . This provides access to an unexplored library of azaspiro compounds, many of which include additional synthetic handles important for further functionalization of the DNA-conjugated products and for library production .

Application 2: Synthesis of Spirocyclic Oxetanes

- Scientific Field : Organic Chemistry .

- Summary of the Application : Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, are used in the synthesis of a spirocyclic oxetane-fused benzimidazole . This compound is a valuable structural alternative to ubiquitous morpholine in medicinal chemistry .

- Methods of Application : The synthesis of the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane starts from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide . The expanded analogue is commercially available but expensive .

- Results or Outcomes : The synthesis of a spirocyclic oxetane-fused benzimidazole was successful . The resultant new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], and the azetidine ring-opened adduct, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide, were disclosed .

Application 3: Surrogate for Morpholine in Drug-like Compounds

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : The 2-oxa-6-azaspiro[3.3]heptane unit, which is similar to 1-Oxa-6-azaspiro[3.3]heptane, has been proposed as a surrogate for morpholine in drug-like compounds . Morpholine is a common feature in many pharmaceuticals, but it can have undesirable properties, such as metabolic instability .

- Methods of Application : The synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives typically involves the reaction of a suitable precursor with a nucleophile, followed by cyclization .

- Results or Outcomes : The use of 2-oxa-6-azaspiro[3.3]heptane as a surrogate for morpholine can lead to compounds with improved pharmacokinetic properties .

Application 4: Synthesis of Complex Molecules for DNA-encoded Library Technology

- Scientific Field : Synthetic Chemistry and Drug Discovery .

- Summary of the Application : Azaspiro[3.3]heptanes, which include 1-Oxa-6-azaspiro[3.3]heptane, are used in the synthesis of complex molecules for DNA-encoded library technology (DELT) applications via photocatalysis .

- Methods of Application : The synthesis involves [2+2] cycloaddition energy transfer sensitization, providing access to an unexplored library of azaspiro compounds .

- Results or Outcomes : The incorporation of unique and densely functionalized 2-oxa-1-azabicyclo[3.2.0]heptanes via [2+2] cycloaddition energy transfer sensitization has led to the production of a diverse library of compounds .

Application 5: Diversifying Chemical Space of DNA-Encoded Libraries

- Scientific Field : Synthetic Chemistry and Drug Discovery .

- Summary of the Application : Azaspiro[3.3]heptanes are valuable synthetic targets for drug discovery programs. The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle .

- Methods of Application : The preparation and diversification of azaspiro[3.3]heptanes involve synthetic photochemistry. This process exploits the biradical nature of the triplet excited state of 2-isoxazoline-3-carboxylates, engaging these species in intermolecular coupling reactions under visible light irradiation .

- Results or Outcomes : The incorporation of unique and densely functionalized 2-oxa-1-azabicyclo[3.2.0]heptanes via [2+2] cycloaddition energy transfer sensitization, providing access to an unexplored library of azaspiro compounds, many of which include additional synthetic handles important for further functionalization of the DNA-conjugated products and for library production .

Application 6: Surrogate for Morpholine in Drug-like Compounds

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : The 2-oxa-6-azaspiro[3.3]heptane unit, which is similar to 1-Oxa-6-azaspiro[3.3]heptane, has been proposed as a surrogate for morpholine in drug-like compounds . Morpholine is a common feature in many pharmaceuticals, but it can have undesirable properties, such as metabolic instability .

- Methods of Application : The synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives typically involves the reaction of a suitable precursor with a nucleophile, followed by cyclization .

- Results or Outcomes : The use of 2-oxa-6-azaspiro[3.3]heptane as a surrogate for morpholine can lead to compounds with improved pharmacokinetic properties .

Safety And Hazards

The safety information for “1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate” indicates that it should be handled with care. It is recommended to wear personal protective equipment/face protection and avoid getting it in eyes, on skin, or on clothing . It is also advised to avoid breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

1-oxa-6-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.C2HF3O2/c1-2-7-5(1)3-6-4-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIZPPTWNRTQMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC12CNC2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

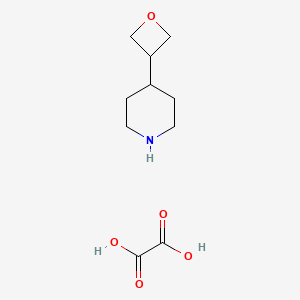

![N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine](/img/structure/B1403721.png)

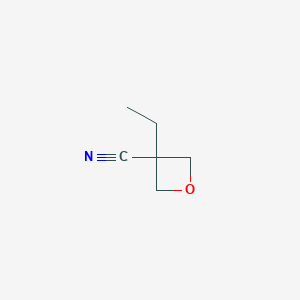

![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride](/img/structure/B1403722.png)

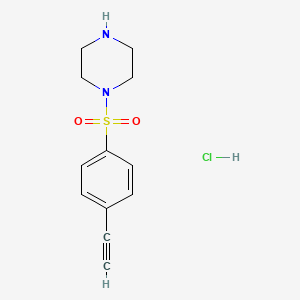

![Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1403732.png)

![(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1403738.png)